PF-07208254

Description

Properties

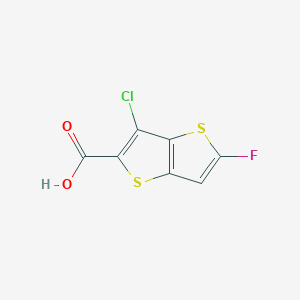

Molecular Formula |

C7H2ClFO2S2 |

|---|---|

Molecular Weight |

236.7 g/mol |

IUPAC Name |

6-chloro-2-fluorothieno[3,2-b]thiophene-5-carboxylic acid |

InChI |

InChI=1S/C7H2ClFO2S2/c8-4-5-2(1-3(9)13-5)12-6(4)7(10)11/h1H,(H,10,11) |

InChI Key |

UXMBSHHPPVOPJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC2=C1SC(=C2Cl)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of PF-07208254 in Modulating Branched-Chain Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, branched-chain ketoacids (BCKAs), have been implicated in the pathophysiology of various cardiometabolic diseases. The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation presents a promising therapeutic target. This technical guide provides an in-depth overview of PF-07208254, a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By inhibiting BDK, this compound enhances the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. This guide will delve into the mechanism of action of this compound, summarize key preclinical data, and provide detailed experimental protocols relevant to its study.

Introduction to Branched-Chain Amino Acid Catabolism

The essential amino acids leucine, isoleucine, and valine, collectively known as branched-chain amino acids (BCAAs), play a vital role in protein synthesis and cellular signaling. The breakdown of BCAAs, or catabolism, is a multi-step enzymatic process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a key site for the initial steps.[1]

The BCAA catabolic pathway can be broadly divided into two main stages:

-

Reversible Transamination: The first step involves the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs).[2][3] This produces the corresponding branched-chain α-ketoacids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[4]

-

Irreversible Oxidative Decarboxylation: The second and rate-limiting step is the oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][5] This multi-enzyme complex is crucial for the irreversible commitment of BCAAs to catabolism.

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle.[5] Branched-chain ketoacid dehydrogenase kinase (BDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[5] Conversely, the phosphatase PPM1K (also known as PP2Cm) dephosphorylates and activates the BCKDH complex.[5] Dysregulation of this pathway, often characterized by reduced BCKDH activity, leads to the accumulation of BCAAs and BCKAs, which has been associated with insulin resistance, type 2 diabetes, and heart failure.[6]

This compound: A Selective BDK Inhibitor

This compound is a potent and selective, orally active, allosteric inhibitor of BDK.[6][7] By binding to an allosteric pocket on BDK, this compound inhibits its kinase activity, thereby preventing the phosphorylation and inactivation of the BCKDH complex.[6] This leads to a sustained activation of BCKDH, enhancing the catabolism of BCAAs and BCKAs. Notably, this compound has also been shown to promote the degradation of the BDK protein itself by reducing its binding to the BCKDH-E2 subunit.[6][8]

Mechanism of Action of this compound

The mechanism of action of this compound involves the following key steps:

-

Allosteric Binding to BDK: this compound binds to a regulatory, allosteric site on the BDK enzyme, distinct from the ATP-binding site.[6][8]

-

Inhibition of BDK Kinase Activity: This binding event inhibits the ability of BDK to phosphorylate the E1α subunit of the BCKDH complex.[6]

-

Activation of BCKDH Complex: With reduced phosphorylation, the BCKDH complex remains in its active, dephosphorylated state.[6]

-

Enhanced BCAA and BCKA Catabolism: The activated BCKDH complex efficiently catalyzes the oxidative decarboxylation of BCKAs, leading to their reduced levels and an overall increase in BCAA catabolism.[6]

-

Promotion of BDK Degradation: this compound reduces the interaction between BDK and the E2 subunit of the BCKDH complex, which is thought to promote the degradation of BDK.[6][8]

Caption: Signaling pathway of BCAA catabolism and this compound's mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Assay | Reference |

| IC50 | 110 nM | In vitro BDK enzyme inhibition | [6][7] |

| Ki | 54 nM | In vitro BDK enzyme inhibition | [6][7] |

| Kd | 84 nM | Surface Plasmon Resonance (SPR) | [6] |

| Cellular IC50 | 540 nM | BCKDH phosphorylation in human skeletal muscle cells | [6][7] |

| Table 1: In Vitro and Cellular Potency of this compound. |

| Model | Treatment | Key Findings | Reference |

| HEK293 Cells | 3-30 µM this compound for 48h | Dose-dependent reduction in pBCKDH/BCKDH ratio and BDK protein levels. | [6] |

| Diet-Induced Obese (HFD) C57BL6/J Mice | 30 mg/kg and 90 mg/kg this compound, oral gavage, once daily for 8 weeks | Reduced blood glucose AUC in oGTT, reduced fasting insulin, and dose- and time-dependently reduced plasma and muscle BCAA and BCKA levels. | [6] |

| Transverse Aortic Constriction (TAC) Mouse Model | This compound in chow | Improved cardiac function (e.g., increased fractional shortening and ejection fraction). | [8][9] |

| Table 2: In Vitro and In Vivo Efficacy of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and BCAA catabolism.

In Vitro BDK Enzyme Inhibition Assay

This protocol is a representative method for determining the in vitro potency (IC50 and Ki) of inhibitors against BDK.

-

Principle: The assay measures the phosphorylation of a substrate by BDK. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout. The inhibition by a compound is determined by the reduction in signal.

-

Materials:

-

Recombinant human BDK enzyme.

-

BCKDH E1α subunit (or a peptide substrate).

-

ATP.

-

Assay buffer (e.g., HEPES buffer containing MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Test compound (this compound) serially diluted in DMSO.

-

Microplate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the BDK enzyme and its substrate in the assay buffer.

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and its Km are known.

-

Caption: Workflow for an in vitro BDK enzyme inhibition assay.

Surface Plasmon Resonance (SPR) Assay

This protocol describes a general method for determining the binding kinetics and affinity (Kd) of a small molecule to its protein target.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (this compound) binds to an immobilized protein (BDK). This allows for the real-time monitoring of association and dissociation rates.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human BDK.

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

Test compound (this compound) serially diluted in running buffer.

-

-

Procedure:

-

Immobilize the BDK protein onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of concentrations of this compound over the sensor surface to monitor the association phase.

-

Switch to running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface between different compound concentrations if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cellular BCKDH Phosphorylation Assay (AlphaLISA SureFire Ultra)

This protocol details a method for quantifying the phosphorylation of BCKDH in a cellular context.

-

Principle: This is a bead-based immunoassay that uses two antibodies specific to the target protein (BCKDH). One antibody recognizes a phosphorylated epitope, while the other recognizes a non-phosphorylated epitope. In the presence of the target protein, the antibodies bring donor and acceptor beads into close proximity, generating a luminescent signal that is proportional to the amount of phosphorylated protein.

-

Materials:

-

Human skeletal muscle cells (or other relevant cell line).

-

Cell culture medium and reagents.

-

This compound.

-

AlphaLISA SureFire Ultra p-BCKDH (Ser293) Assay Kit.

-

Microplate reader capable of AlphaLISA detection.

-

-

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells according to the assay kit protocol.

-

Transfer the cell lysates to a 384-well assay plate.

-

Add the AlphaLISA acceptor beads and biotinylated antibody mixture and incubate.

-

Add the streptavidin-coated donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible microplate reader.

-

Determine the cellular IC50 by plotting the signal against the log of the inhibitor concentration.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of this compound on glucose metabolism in a diet-induced obesity mouse model.

-

Principle: An OGTT measures the ability of an animal to clear a glucose load from the bloodstream. Improved glucose tolerance is indicative of enhanced insulin sensitivity.

-

Materials:

-

Diet-induced obese mice.

-

This compound formulated for oral gavage.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Glucometer and test strips.

-

Blood collection supplies (e.g., tail snip or retro-orbital bleeding).

-

-

Procedure:

-

Acclimatize the mice and maintain them on a high-fat diet.

-

Administer this compound or vehicle via oral gavage daily for the duration of the study.

-

For the OGTT, fast the mice overnight (approximately 16 hours).

-

Measure baseline blood glucose (time 0).

-

Administer a glucose solution via oral gavage.

-

Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

-

In Vivo Transverse Aortic Constriction (TAC) Mouse Model

This protocol is a widely used surgical model to induce pressure-overload cardiac hypertrophy and heart failure, allowing for the evaluation of cardioprotective effects of compounds like this compound.

-

Principle: A constriction is placed on the transverse aorta, increasing the afterload on the left ventricle and leading to cardiac hypertrophy and, eventually, heart failure.

-

Materials:

-

Male C57BL/6 mice.

-

Surgical instruments for small animal surgery.

-

Suture material for constriction.

-

Anesthesia and analgesics.

-

Echocardiography system.

-

-

Procedure:

-

Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.

-

Place a ligature around the transverse aorta between the innominate and left common carotid arteries.

-

Tie the ligature around a needle of a specific gauge (e.g., 27-gauge) which is then removed to create a standardized constriction.

-

Close the chest and allow the animal to recover.

-

Administer this compound in the chow or via oral gavage.

-

At specified time points post-surgery (e.g., 4 weeks), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Western Blotting for pBCKDH and BDK

This is a standard protocol for detecting and quantifying the levels of total and phosphorylated BCKDH and total BDK in cell or tissue lysates.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Cell or tissue lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-pBCKDH, anti-BCKDH, anti-BDK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Determine protein concentration of lysates.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities.

-

Measurement of BCAA and BCKA Levels by LC-MS/MS

This protocol describes a highly sensitive and specific method for quantifying BCAAs and BCKAs in biological samples.

-

Principle: Liquid chromatography (LC) separates the analytes of interest, which are then ionized and detected by tandem mass spectrometry (MS/MS) based on their mass-to-charge ratio.

-

Materials:

-

Plasma or tissue homogenates.

-

Protein precipitation solution (e.g., methanol with internal standards).

-

LC-MS/MS system.

-

Analytical column.

-

Stable isotope-labeled internal standards for BCAAs and BCKAs.

-

-

Procedure:

-

Thaw samples on ice.

-

Precipitate proteins by adding a cold solution of methanol containing the internal standards.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM).

-

Calculate the concentrations of BCAAs and BCKAs based on the standard curve generated from known concentrations of the analytes.

-

Conclusion

This compound is a promising therapeutic agent that targets the dysregulation of BCAA catabolism. Its mechanism of action, involving the allosteric inhibition of BDK and subsequent activation of the BCKDH complex, has been well-characterized in preclinical studies. The data presented in this guide demonstrate its potential to improve metabolic and cardiovascular health by lowering elevated levels of BCAAs and BCKAs. The detailed experimental protocols provided herein offer a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of modulating BCAA catabolism.

References

- 1. bioradiations.com [bioradiations.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. bio-rad.com [bio-rad.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Allosteric Inhibition of Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) by PF-07208254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, branched-chain ketoacids (BCKAs), are implicated in the pathophysiology of various cardiometabolic diseases, including heart failure and type 2 diabetes.[1] The activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step in BCAA catabolism, is negatively regulated by branched-chain ketoacid dehydrogenase kinase (BDK) through phosphorylation.[2][3][4] Inhibition of BDK, therefore, presents a promising therapeutic strategy to enhance BCAA catabolism and ameliorate the pathological consequences of their accumulation. PF-07208254 is a selective, orally active, allosteric inhibitor of BDK that has demonstrated potential in improving cardiac function and metabolism.[2][5][6] This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and experimental methodologies related to the allosteric inhibition of BDK by this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of BDK.[2][6] It binds to a distinct allosteric pocket on the BDK enzyme, rather than the ATP-binding site.[2][3] This binding event induces a conformational change in BDK that leads to several downstream effects:

-

Inhibition of Kinase Activity: The allosteric binding of this compound directly inhibits the kinase activity of BDK, preventing the phosphorylation and subsequent inactivation of the BCKDH complex.[2][6]

-

Reduced BDK-BCKDH-E2 Interaction: this compound has been shown to reduce the binding of BDK to the E2 subunit of the BCKDH complex.[6]

-

Promotion of BDK Degradation: A key aspect of this compound's mechanism is its ability to promote the degradation of the BDK protein, leading to a sustained reduction in its cellular levels.[2][6]

This multi-faceted mechanism ultimately leads to an increase in the activity of the BCKDH complex, enhanced catabolism of BCAAs and BCKAs, and potential therapeutic benefits in cardiometabolic diseases.[2][6]

Quantitative Data

The inhibitory potency and binding affinity of this compound for BDK have been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound

| Parameter | Value (nM) | Assay Method | Reference |

| IC50 | 110 | Kinase Assay | [5][6][7] |

| Ki | 54 | Kinase Assay | [5][6][7] |

| KD | 84 | Surface Plasmon Resonance (SPR) | [2][5][6][7] |

Table 2: Cellular Activity of this compound

| Parameter | Value (nM) | Cell Type | Assay Method | Reference |

| Cellular IC50 | 540 | Human Skeletal Muscle Cells | AlphaLISA SureFire Ultra (pBCKDH) | [2][5][6][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BDK Kinase Inhibition Assay (for IC50 and Ki determination)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by BDK.

-

Reagents:

-

Recombinant human BDK enzyme

-

BCKDH complex (as substrate)

-

ATP (radiolabeled or with a detection-compatible modification)

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)

-

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, combine the recombinant BDK enzyme, BCKDH complex, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction (e.g., by adding EDTA or a stop solution).

-

Quantify the extent of BCKDH phosphorylation using a suitable detection method (e.g., autoradiography, luminescence, fluorescence).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Determine the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

-

Surface Plasmon Resonance (SPR) (for KD determination)

SPR is used to measure the binding affinity and kinetics of this compound to BDK in real-time.

-

Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).

-

Reagents:

-

Recombinant human BDK enzyme

-

This compound

-

SPR sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize the recombinant BDK enzyme onto the surface of the SPR sensor chip via amine coupling or other suitable chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound dilutions over the sensor chip surface at a constant flow rate, allowing for association.

-

After the association phase, inject the running buffer alone to monitor the dissociation of the compound.

-

Regenerate the sensor surface between different compound concentrations if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

AlphaLISA SureFire Ultra pBCKDH Cellular Assay (for cellular IC50 determination)

This is a high-throughput, no-wash immunoassay to quantify the phosphorylation of BCKDH in a cellular context.[2][7]

-

Instrumentation: An Alpha-enabled plate reader.

-

Reagents:

-

Human skeletal muscle cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

AlphaLISA SureFire Ultra pBCKDH detection kit (containing AlphaLISA acceptor beads, donor beads, and specific antibodies for total and phosphorylated BCKDH)

-

Lysis buffer

-

-

Procedure:

-

Seed cells in a microplate and culture until they reach the desired confluency.

-

Treat the cells with a range of concentrations of this compound for a specified period.

-

Lyse the cells directly in the culture plate by adding the provided lysis buffer.

-

Transfer the cell lysates to a 384-well ProxiPlate.

-

Add the AlphaLISA acceptor bead mix (containing antibodies against total and phosphorylated BCKDH).

-

Incubate to allow for antibody-protein binding.

-

Add the AlphaLISA donor bead mix.

-

Incubate in the dark to allow for bead proximity.

-

Read the plate on an Alpha-enabled plate reader to measure the luminescent signal.

-

Calculate the ratio of the phosphorylated BCKDH signal to the total BCKDH signal and plot against the this compound concentration to determine the cellular IC50.

-

Western Blotting for pBCKDH and BDK Protein Levels

Western blotting is used to qualitatively and semi-quantitatively assess the levels of phosphorylated BCKDH and total BDK protein in cell or tissue lysates.

-

Reagents:

-

Cell or tissue lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-BCKDH (e.g., targeting Ser293) (1:1000 dilution)[8]

-

Anti-BDK

-

Anti-total BCKDH (as a loading control)

-

Anti-GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) (typically 1:2000 to 1:5000 dilution)

-

Chemiluminescent substrate

-

-

Procedure:

-

Determine the protein concentration of the cell or tissue lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the pBCKDH signal to total BCKDH and the BDK signal to a loading control.

-

In Vivo Efficacy Studies

This compound has been evaluated in preclinical models of heart failure and diet-induced obesity.

-

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure: [2][3]

-

Animal Model: Male C57BL/6J mice.

-

Procedure:

-

Mice are subjected to TAC surgery to induce pressure overload-induced heart failure.

-

This compound is administered to the mice, typically mixed in their chow, starting before or after the surgery.[2][3]

-

Cardiac function is assessed at various time points using echocardiography to measure parameters like fractional shortening and ejection fraction.[2][3]

-

At the end of the study, hearts and other tissues are collected for histological analysis and to measure pBCKDH and BDK protein levels by Western blotting.[2][3]

-

-

-

Diet-Induced Obesity (DIO) Mouse Model: [6]

-

Animal Model: Male C57BL/6J mice.

-

Procedure:

-

Mice are fed a high-fat diet (HFD) for an extended period (e.g., 10-12 weeks) to induce obesity and metabolic dysfunction.[9][10][11]

-

This compound is administered daily via oral gavage at doses such as 30 mg/kg and 90 mg/kg.[6]

-

Metabolic parameters are assessed, including oral glucose tolerance tests (oGTT) and measurement of fasting insulin levels.[6]

-

Plasma and tissue levels of BCAAs and BCKAs are quantified.[6]

-

Gene expression analysis of inflammatory and fibrotic markers in tissues like the liver may also be performed.[6]

-

-

Visualizations

BDK Signaling Pathway and Inhibition by this compound

References

- 1. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | BDK inhibitor | Probechem Biochemicals [probechem.com]

- 8. Phospho-BCKDH-E1 alpha (Ser293) (E2V6B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diet-induced obesity murine model [protocols.io]

The Allosteric BDK Inhibitor PF-07208254: A Technical Guide to its Effects on BCKDH Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07208254 is a potent and selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By binding to an allosteric pocket of BDK, this compound effectively inhibits the BDK-mediated phosphorylation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This inhibition leads to the activation of the BCKDH complex, thereby enhancing the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on BCKDH phosphorylation, and detailed experimental protocols for its evaluation.

Introduction

The branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are essential amino acids that play crucial roles in protein synthesis and energy metabolism. The catabolism of BCAAs is primarily regulated by the activity of the mitochondrial BCKDH complex. The activity of this complex is, in turn, controlled by a phosphorylation-dephosphorylation cycle, where phosphorylation by BDK inactivates the complex, and dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.

Dysregulation of BCAA metabolism has been implicated in various cardiometabolic diseases, including heart failure and type 2 diabetes.[1] Elevated levels of BCAAs and BCKAs are often observed in these conditions, suggesting that enhancing their catabolism could be a viable therapeutic strategy. This compound has emerged as a promising therapeutic agent that targets the BDK-BCKDH axis to restore normal BCAA metabolism.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of BDK. Its mechanism involves binding to a distinct allosteric pocket on the BDK enzyme, which is separate from the ATP-binding site. This binding event induces a conformational change in BDK, leading to two key effects:

-

Inhibition of Kinase Activity: The conformational change prevents BDK from effectively phosphorylating its substrate, the E1α subunit of the BCKDH complex at serine 293.

-

Promotion of BDK Degradation: this compound has been shown to reduce the binding of BDK to the E2 component of the BCKDH complex, which promotes the degradation of the BDK protein.[1]

The net result of these actions is a sustained decrease in the phosphorylation of the BCKDH complex, leading to its activation and an increased rate of BCAA and BCKA catabolism.

Mechanism of Action of this compound

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Parameter | Value (nM) | Assay Type |

| IC50 | 110 | Biochemical BDK Inhibition Assay |

| Ki | 54 | Enzyme Kinetics |

| KD | 84 | Surface Plasmon Resonance (SPR) |

| Cellular IC50 | 540 | AlphaLISA SureFire Ultra (Human Skeletal Muscle Cells) |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

| Dosage | Duration | Effect on Plasma BCAA/BCKA | Effect on Glucose Metabolism |

| 30 mg/kg (oral gavage) | 8 weeks | Dose- and time-dependent reduction | Reduced blood glucose AUC in oGTT |

| 90 mg/kg (oral gavage) | 8 weeks | Significant reduction | Reduced fasting insulin levels |

Table 3: In Vivo Efficacy of this compound in a Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

| Dosage | Duration | Effect on Cardiac Function | Effect on pBCKDH Levels in Heart |

| 90 mg/kg (in chow) | 5-6 weeks | Improved % Fractional Shortening and % Ejection Fraction | Significantly reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on BCKDH phosphorylation.

In Vitro BDK Kinase Assay (Biochemical IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against BDK in a biochemical assay.

Materials:

-

Recombinant human BDK and BCKDH complex (E1/E2)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

Phospho-BCKDH (Ser293) specific antibody

-

Detection system (e.g., HTRF, AlphaLISA, or radiometric assay)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add a fixed concentration of recombinant BDK and BCKDH complex to the wells of a 384-well plate.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a fixed concentration of ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Detect the level of BCKDH phosphorylation using a phospho-specific antibody and a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BCKDH Phosphorylation Assay (AlphaLISA SureFire Ultra)

This protocol describes a no-wash, bead-based immunoassay to measure the phosphorylation of BCKDH in a cellular context.[2]

Materials:

-

Human skeletal muscle cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

AlphaLISA SureFire Ultra p-BCKDH (Ser293) Assay Kit (containing lysis buffer, acceptor beads, and donor beads)

-

Alpha-enabled plate reader

Procedure:

-

Seed cells in a 96-well culture plate and grow to the desired confluency.

-

Treat the cells with serial dilutions of this compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).[1]

-

Lyse the cells by adding the AlphaLISA SureFire Ultra Lysis Buffer directly to the wells.

-

Incubate for 10 minutes with gentle shaking.

-

Transfer the cell lysates to a 384-well ProxiPlate.

-

Add the Acceptor Bead mix and incubate for 1 hour at room temperature.

-

Add the Donor Bead mix and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

Calculate the percentage of inhibition and determine the cellular IC50 value.

AlphaLISA SureFire Ultra Workflow

Western Blotting for pBCKDH in Mouse Heart Tissue

This protocol details the detection and quantification of phosphorylated BCKDH in mouse heart tissue samples by Western blotting.

Materials:

-

Mouse heart tissue

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-BCKDH E1α (Ser293) antibody

-

Rabbit anti-total BCKDH E1α antibody (for loading control)

-

Anti-GAPDH or anti-β-actin antibody (for loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize frozen mouse heart tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pBCKDH (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the total BCKDH and/or GAPDH/β-actin antibodies for normalization.

-

Quantify the band intensities using densitometry software.

Measurement of BCAA and BCKA in Plasma and Tissue by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of BCAAs and BCKAs in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Plasma or tissue homogenate

-

Internal standards (stable isotope-labeled BCAAs and BCKAs)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

To a known volume of plasma or tissue homogenate, add a known amount of the internal standard mixture.

-

Precipitate the proteins by adding a cold protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the BCAAs and BCKAs using multiple reaction monitoring (MRM) in positive and/or negative ion mode.

-

Construct calibration curves using known concentrations of unlabeled standards and calculate the concentrations of BCAAs and BCKAs in the samples.

In Vivo Studies

Transverse Aortic Constriction (TAC) Mouse Model

The TAC model is a widely used surgical model to induce pressure overload-induced cardiac hypertrophy and heart failure.

Procedure:

-

Anesthetize C57BL/6J mice.

-

Perform a partial upper sternotomy to expose the aortic arch.

-

Place a suture around the aorta between the innominate and left common carotid arteries.

-

Tie the suture snugly around the aorta and a spacer (e.g., a 27-gauge needle), which is then removed to create a defined constriction.

-

Close the chest and allow the animals to recover.

-

Administer this compound in the diet or by oral gavage.

-

Monitor cardiac function over time using echocardiography.

-

At the end of the study, euthanize the animals and collect heart tissue for analysis.

Echocardiography for Cardiac Function Assessment

Echocardiography is a non-invasive technique to assess cardiac structure and function in mice.

Procedure:

-

Anesthetize the mouse and place it on a heated platform.

-

Apply ultrasound gel to the chest.

-

Use a high-frequency ultrasound probe to acquire two-dimensional (B-mode) and M-mode images of the left ventricle in both long-axis and short-axis views.

-

Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

-

Calculate % fractional shortening (%FS) and % ejection fraction (%EF) from these measurements.

Conclusion

This compound is a well-characterized allosteric inhibitor of BDK that effectively reduces BCKDH phosphorylation, leading to the activation of the BCKDH complex and enhanced BCAA catabolism. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cardiometabolic disease and drug development. These methodologies can be applied to further investigate the therapeutic potential of this compound and other BDK inhibitors.

References

PF-07208254: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07208254 is a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK) that has shown potential in preclinical models of cardiometabolic diseases, including type 2 diabetes. By inhibiting BDK, this compound enhances the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the core preclinical data and methodologies related to this compound, intended to inform further research and development in the field of type 2 diabetes.

Core Mechanism of Action

This compound is a thiophene-based small molecule that acts as an allosteric inhibitor of BDK.[1][2] It binds to a pocket on the BDK enzyme, distinct from the active site, inducing a conformational change that inhibits its kinase activity.[2] This prevents the phosphorylation and subsequent inactivation of the E1α subunit of the BCKDH complex. As a result, the BCKDH complex remains active, leading to increased catabolism of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain ketoacids (BCKAs).[1] Notably, this compound has also been shown to promote the degradation of the BDK protein, which may contribute to a sustained pharmacodynamic effect.[1]

Signaling Pathway

The signaling pathway modulated by this compound is central to BCAA metabolism. The following diagram illustrates this pathway and the site of action for this compound.

Caption: BCAA Catabolic Pathway and this compound Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (BDK inhibition) | 110 nM | Biochemical Assay | [3] |

| Kᵢ (BDK inhibition) | 54 nM | Biochemical Assay | [3] |

| Kₑ (BDK binding) | 84 nM | Surface Plasmon Resonance | [1] |

| Cellular IC₅₀ (BCKDH phosphorylation) | 540 nM | Human Skeletal Myocytes | [1][3] |

Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model[1][3]

| Parameter | Treatment Group | Dose | Duration | Outcome |

| Oral Glucose Tolerance Test (oGTT) | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Reduced blood glucose area under the curve (AUC) |

| Fasting Insulin | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Reduced fasting insulin levels |

| Plasma BCAA Levels | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Dose- and time-dependently reduced |

| Plasma BCKA Levels | This compound | 30 mg/kg & 90 mg/kg | 8 weeks | Dose- and time-dependently reduced |

| Liver Gene Expression | This compound | 90 mg/kg | 8 weeks | Reduced inflammatory and fibrotic gene expression |

Experimental Protocols

In Vivo Oral Administration in Mice

For in vivo studies in mice, this compound was administered via oral gavage. A typical formulation is as follows:

-

Stock Solution Preparation: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

Vehicle Preparation: The vehicle consists of a mixture of PEG300, Tween-80, and saline.

-

Working Solution Preparation (for a 2.5 mg/mL final concentration):

-

To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

If necessary, use sonication to aid dissolution.[3]

-

Diet-Induced Obesity (DIO) Mouse Model for Metabolic Studies

A common preclinical model to evaluate the efficacy of compounds for type 2 diabetes is the diet-induced obesity (DIO) mouse model.

-

Induction of Obesity: C57BL/6J mice are fed a high-fat diet (HFD) for a period of 10 weeks to induce obesity, insulin resistance, and a pre-diabetic state.[1]

-

Treatment: Following the induction period, mice are randomized into treatment groups and receive a daily oral gavage of either vehicle or this compound at specified doses (e.g., 30 mg/kg and 90 mg/kg).[1][3]

-

Duration: The treatment is typically carried out for several weeks (e.g., 8 weeks).[1][3]

-

Metabolic Assessments:

-

Oral Glucose Tolerance Test (oGTT): Performed at various time points (e.g., day 2 and week 2) to assess glucose metabolism. Mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose is then administered orally, and blood glucose levels are monitored at regular intervals.[1]

-

Fasting Insulin: Blood samples are collected after fasting to measure insulin levels.[1]

-

BCAA and BCKA Analysis: Plasma and tissue samples are collected to measure the levels of branched-chain amino acids and their ketoacid metabolites.[1]

-

Gene Expression Analysis: At the end of the study, tissues such as the liver are harvested for gene expression analysis of inflammatory and fibrotic markers.[3]

-

Experimental Workflow

The following diagram outlines a general experimental workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Clinical Research Status for Type 2 Diabetes

As of the latest available information, there is no publicly disclosed clinical trial data specifically for this compound in patients with type 2 diabetes. While the preclinical data are promising and suggest a potential therapeutic benefit, the translation of these findings to human subjects with type 2 diabetes has not been reported in the public domain. Another BDK inhibitor from the same developer, PF-07328948, has entered Phase 1 clinical trials, demonstrating good tolerability and a pharmacokinetic profile suitable for once-daily dosing.[4] This suggests a potential path forward for this class of compounds.

Conclusion

This compound is a potent and selective BDK inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to enhance BCAA catabolism and improve metabolic parameters in a relevant animal model of diet-induced obesity. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of BDK inhibition for type 2 diabetes. Further investigation, including clinical trials, will be necessary to determine the safety and efficacy of this compound in human populations.

References

- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized placebo-controlled clinical trial for pharmacological activation of BCAA catabolism in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of PF-07208254: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07208254 is a selective, orally active, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK).[1] This document provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and development efforts in cardiometabolic diseases such as heart failure and type 2 diabetes.[1]

Primary Cellular Target: Branched-Chain Ketoacid Dehydrogenase Kinase (BDK)

The primary cellular target of this compound is Branched-chain ketoacid dehydrogenase kinase (BDK), a key regulatory enzyme in the branched-chain amino acid (BCAA) catabolic pathway.[1][2][3][4] BDK is a serine/threonine-protein kinase that phosphorylates and inactivates the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[5][6] This inactivation limits the rate of BCAA degradation, and impairments in this pathway have been implicated in various diseases.[2][4][7]

Mechanism of Action

This compound acts as an allosteric inhibitor of BDK.[1][2] It binds to an allosteric pocket on the BDK enzyme, distinct from the active site.[1] This binding event induces a conformational change that not only inhibits the kinase activity of BDK but also promotes its degradation.[1][2] By inhibiting BDK, this compound prevents the phosphorylation of the BCKDH complex, thereby maintaining its active state and enhancing the catabolism of BCAAs and their corresponding branched-chain ketoacids (BCKAs).[1][2] A key differentiator of this compound and other thiophene-based inhibitors is their ability to reduce BDK protein levels, which contributes to a sustained lowering of BCKA levels.[2][3][4] This is in contrast to other classes of BDK inhibitors, such as the thiazoles, which can stabilize BDK and lead to a rebound in BCKA levels.[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Inhibitory and Binding Activity of this compound against BDK

| Parameter | Value (nM) | Assay Type |

| IC50 | 110 | Enzyme Inhibition Assay |

| Ki | 54 | Enzyme Inhibition Assay |

| KD | 84 | Surface Plasmon Resonance (SPR) |

Data sourced from MedchemExpress and a 2023 publication in PubMed Central.[1][2]

Table 2: Cellular Activity of this compound

| Parameter | Value (nM) | Cell Type | Assay |

| Cellular IC50 | 540 | Human Skeletal Muscle Cells | BCKDH Phosphorylation Assay |

Data sourced from MedchemExpress and a 2023 publication in PubMed Central.[1][2]

Signaling Pathway

The following diagram illustrates the BCAA catabolic pathway and the mechanism of action of this compound.

Caption: BCAA Catabolic Pathway and this compound Mechanism of Action.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR)-based Binding Assay

A surface plasmon resonance (SPR)-based binding assay was utilized to determine the binding affinity (KD) of this compound to BDK.[2]

-

Objective: To measure the direct binding of this compound to the BDK enzyme and determine the association and dissociation rate constants.

-

General Protocol:

-

Immobilize purified recombinant BDK protein onto a sensor chip surface.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface, allowing for association.

-

Follow with an injection of running buffer to monitor the dissociation of the compound.

-

The binding response is measured in real-time as a change in the refractive index at the sensor surface.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

AlphaLISA SureFire Ultra Detection System for BCKDH Phosphorylation

The inhibitory potency of this compound in a cellular context was determined in human skeletal myocytes using an AlphaLISA SureFire Ultra detection system to monitor the phosphorylation of BCKDH.[2]

-

Objective: To quantify the inhibition of BDK-mediated BCKDH phosphorylation in a cellular environment.

-

General Protocol:

-

Culture human skeletal muscle cells in appropriate growth media.

-

Treat the cells with a dose-response range of this compound concentrations for a specified period.

-

Lyse the cells to release the intracellular proteins.

-

The AlphaLISA assay is then performed on the cell lysates. This immunoassay utilizes donor and acceptor beads that are brought into proximity when an analyte of interest (in this case, phosphorylated BCKDH) is present.

-

Upon laser excitation of the donor beads, a singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.

-

The intensity of the light signal is proportional to the amount of phosphorylated BCKDH.

-

Plot the signal intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

-

In Vivo Efficacy Studies in Mouse Models

This compound has been evaluated in various mouse models to assess its effects on cardiac function and metabolism.[2][3][8]

-

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure:

-

Objective: To evaluate the effect of this compound on cardiac function in a pressure-overload model of heart failure.[2][3]

-

Protocol:

-

Mice are subjected to transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.

-

Animals are administered this compound or a vehicle control, often mixed in their chow.[2][3]

-

Cardiac function is assessed at specified time points post-surgery using echocardiography to measure parameters such as fractional shortening and ejection fraction.[2][3]

-

At the end of the study, heart and lung weights are measured, and tissue samples are collected for biochemical analysis, including the levels of phosphorylated BCKDH and BDK protein.[2][3]

-

-

-

High-Fat Diet (HFD)-Induced Obesity Mouse Model:

-

Objective: To assess the impact of this compound on metabolic parameters in a diet-induced obesity model.[1][2][8]

-

Protocol:

-

Mice are fed a high-fat diet (HFD) for a designated period to induce obesity and insulin resistance.[2][8]

-

The animals are then treated daily with this compound or a vehicle control via oral gavage.[1]

-

Metabolic assessments, such as an oral glucose tolerance test (oGTT), are performed to evaluate glucose homeostasis.[1][2][8]

-

Blood and tissue samples (e.g., plasma, muscle) are collected to measure levels of BCAAs, BCKAs, and fasting insulin.[1][2]

-

Gene expression analysis may be performed on tissues like the liver to assess inflammatory and fibrotic markers.[1]

-

-

Experimental Workflow

The following diagram provides a logical workflow for the preclinical assessment of a BDK inhibitor like this compound.

Caption: Preclinical Assessment Workflow for BDK Inhibitors.

Conclusion

This compound is a potent and selective allosteric inhibitor of BDK that enhances BCAA catabolism by preventing the phosphorylation of the BCKDH complex and promoting BDK degradation.[1][2] Its efficacy has been demonstrated in preclinical models of heart failure and metabolic disease, highlighting its potential as a therapeutic agent for these conditions.[2][3] The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on BDK inhibitors and related pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BCKDK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Impact of PF-07208254 on Branched-Chain Amino Acid (BCAA) and Keto Acid (BCKA) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of PF-07208254, a selective allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), on the metabolism of branched-chain amino acids (BCAAs) and their corresponding keto acids (BCKAs). Elevated levels of BCAAs and BCKAs are implicated in various cardiometabolic diseases. This compound has been developed to enhance the catabolism of these metabolites. This document summarizes the mechanism of action of this compound, presents quantitative data from preclinical studies in clearly structured tables, details the experimental protocols used in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of BDK in BCAA Catabolism and the Therapeutic Potential of this compound

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy metabolism. However, impaired BCAA catabolism leading to their accumulation, along with their corresponding branched-chain keto acids (BCKAs), has been linked to the pathophysiology of several metabolic disorders, including insulin resistance, type 2 diabetes, and heart failure.

The rate-limiting step in BCAA catabolism is catalyzed by the mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK through phosphorylation. By inhibiting BDK, the BCKDH complex remains in its active, dephosphorylated state, thereby promoting the degradation of BCKAs and, consequently, the catabolism of BCAAs.

This compound is a potent and selective, orally active allosteric inhibitor of BDK.[1] It binds to the allosteric pocket of BDK, which not only inhibits its kinase activity but also reduces its binding to the BCKDH-E2 subunit and promotes BDK degradation.[1] This dual mechanism of action leads to a sustained enhancement of BCAA and BCKA catabolism, making this compound a promising therapeutic candidate for cardiometabolic diseases. Preclinical studies have demonstrated its efficacy in improving metabolic parameters and cardiac function in mouse models.[2]

Quantitative Data on the Effects of this compound on BCAA and BCKA Levels

The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on BCAA and BCKA levels in various biological matrices.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell/Enzyme System | Value | Reference |

| IC50 | Human | Recombinant BDK | 110 nM | [1] |

| Ki | Human | Recombinant BDK | 54 nM | [1] |

| KD | Human | Recombinant BDK | 84 nM | [1] |

| Cellular IC50 | Human | Skeletal Muscle Cells (pBCKDH) | 540 nM | [1] |

Table 2: In Vivo Effects of this compound on Plasma BCAA and BCKA Levels in a High-Fat Diet (HFD) Mouse Model

| Treatment Group | Duration | Leucine | Isoleucine | Valine | Ketoleucine | Ketoisoleucine | Ketovaline | Reference |

| Vehicle | 8 weeks | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | [3] |

| This compound (30 mg/kg, daily) | 8 weeks | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [3] |

| This compound (90 mg/kg, daily) | 8 weeks | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | Dose-dependent, Significant Reduction | [3] |

Note: Specific percentage reductions and p-values were not available in the provided search results. The table reflects the qualitative description of a "significant, dose- and time-dependent reduction."

Table 3: In Vivo Effects of this compound on Muscle BCAA and BCKA Levels in a High-Fat Diet (HFD) Mouse Model

| Treatment Group | Duration | BCAA Levels | BCKA Levels | Reference |

| Vehicle | 8 days | Baseline | Baseline | |

| This compound | 8 days | Significant, dose-dependent reduction | Significant, dose-dependent reduction |

Note: Specific numerical data for muscle BCAA/BCKA levels were not detailed in the search results but were described as showing a significant dose-dependent reduction.

Experimental Protocols

This section outlines the detailed methodologies employed in the preclinical evaluation of this compound.

Animal Models

-

Diet-Induced Obesity (DIO) Mouse Model : Male C57BL/6J mice are typically used.[4] At 8 weeks of age, mice are randomized into groups based on body weight.[4] One group is fed a standard chow diet, while the experimental group receives a high-fat diet (HFD), often with 42-60% of kilocalories from fat, for a period of 10-15 weeks to induce an obese and insulin-resistant phenotype.[3][4]

Compound Administration

-

Formulation : For oral administration, this compound can be formulated in a vehicle such as a solution of DMSO, PEG300, Tween-80, and saline.[1]

-

Dosing : The compound is typically administered via oral gavage once daily at specified doses (e.g., 30 mg/kg and 90 mg/kg).[3]

Sample Collection and Processing

-

Plasma : Blood samples are collected from mice at specified time points post-dosing. To obtain plasma, blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma.[5] The resulting plasma is stored at -80°C until analysis.[5]

-

Tissue : At the end of the study, animals are euthanized, and tissues such as skeletal muscle and liver are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[5]

Quantification of BCAA and BCKA

-

Methodology : The concentrations of BCAAs and BCKAs in plasma and tissue homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7]

-

Sample Preparation :

-

Plasma : Proteins are precipitated from plasma samples by the addition of a solvent like acetonitrile or methanol, often containing isotopically labeled internal standards for the BCAAs.[2][6] After centrifugation, the supernatant is collected for analysis.[6]

-

Tissue : Frozen tissue samples are homogenized in a cold buffer.[7] Proteins are then precipitated, and the supernatant is processed for analysis.[7] For BCKA analysis, a derivatization step using o-phenylenediamine (OPD) may be employed to improve detection sensitivity.[7]

-

-

LC-MS/MS Analysis : The prepared samples are injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column.[6] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each BCAA and BCKA based on their unique parent-to-daughter ion transitions.[2]

Visualizations: Signaling Pathways and Experimental Workflows

BCAA Catabolism Signaling Pathway

Caption: BCAA Catabolism Pathway and the inhibitory action of this compound on BDK.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: A typical experimental workflow for assessing the in vivo effects of this compound.

Conclusion and Future Directions

This compound is a selective and potent inhibitor of BDK that effectively enhances the catabolism of BCAAs and BCKAs in preclinical models. The data presented in this guide demonstrate its potential as a therapeutic agent for cardiometabolic diseases associated with elevated BCAA and BCKA levels. The detailed experimental protocols provide a framework for researchers to conduct further studies to elucidate the full therapeutic utility of this compound.

While public data from human clinical trials specifically for this compound are not available, a follow-up compound, PF-07328948, has progressed to clinical development. This indicates a continued interest in BDK inhibition as a therapeutic strategy. Future research should focus on translating the promising preclinical findings of BDK inhibitors into clinical efficacy and safety in patient populations with cardiometabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Diet-induced obesity murine model [protocols.io]

- 5. Branched‑Chain Amino Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-07208254 Administration in Mice

These application notes provide detailed protocols for the dosing and administration of PF-07208254, a selective, orally active allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), in mouse models. This document is intended for researchers, scientists, and drug development professionals investigating the role of BDK in cardiometabolic diseases.

Mechanism of Action

This compound functions by selectively inhibiting BDK, a key enzyme that negatively regulates the branched-chain ketoacid dehydrogenase (BCKDH) complex. By inhibiting BDK, this compound prevents the phosphorylation of BCKDH, thereby enhancing the catabolism of branched-chain amino acids (BCAAs) and branched-chain keto acids (BCKAs).[1][2] This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of modulating BCAA metabolism in conditions such as heart failure and type 2 diabetes.[1]

Data Presentation: In Vivo Dosing in Mice

The following table summarizes the quantitative data from preclinical studies involving the administration of this compound to mice.

| Parameter | Details | Reference |

| Animal Model | C57BL6/J mice with diet-induced obesity (HFD) | [1] |

| 16-week-old male C57BL6/J mice | [1] | |

| Mice subjected to transverse aortic constriction (TAC) surgery | [3][4] | |

| Dose(s) | 30 mg/kg, 90 mg/kg | [1] |

| Administration Route | Oral gavage, Medicated chow | [1][3][4] |

| Frequency | Once daily | [1] |

| Duration | 8 weeks | [1] |

| 8 days (for BCAA/BCKA lowering) | [3] | |

| Started 48 hours prior to TAC surgery and continued for 5-6 weeks | [3][4] | |

| Vehicle/Formulation | For Oral Gavage (2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

| Observed Effects | - Reduced blood glucose area under the curve (AUC) in an oral glucose tolerance test (oGTT). | [1] |

| - Reduced inflammatory and fibrotic gene expression in the liver. | [1] | |

| - Reduced fasting insulin levels. | [1] | |

| - Dose- and time-dependently reduced BCAA and BCKA levels in plasma and muscle. | [1][3] | |

| - Improved cardiac function (e.g., % Fractional shortening, % Ejection fraction) in a TAC mouse model of heart failure. | [3][4] |

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Diet-Induced Obesity (DIO) Mouse Model

This protocol details the once-daily oral gavage administration of this compound to C57BL6/J mice with diet-induced obesity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution (0.9% NaCl)

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Animal feeding needles (gavage needles)

-

Syringes (1 mL)

-

Male C57BL6/J mice (16 weeks old) on a high-fat diet

Procedure:

-

Formulation Preparation (2.5 mg/mL solution):

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a 1.5 mL microcentrifuge tube.

-

Mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

-

Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL.[1]

-

This formulation should result in a clear solution. It is recommended to prepare this formulation fresh. For studies lasting over two weeks, careful consideration of formulation stability is advised.[1]

-

-

Dosing:

-

Acclimatize the mice to handling and the gavage procedure for several days before the start of the experiment.

-

Calculate the required volume for each mouse based on its body weight and the target dose (30 mg/kg or 90 mg/kg). For example, for a 25g mouse at a 30 mg/kg dose, the volume would be 0.3 mL of the 2.5 mg/mL solution.

-

Administer the calculated volume of the this compound formulation or vehicle control to the mice once daily via oral gavage.

-

The study duration for this protocol is typically 8 weeks.[1]

-

Protocol 2: Administration via Medicated Chow in a Transverse Aortic Constriction (TAC) Mouse Model

This protocol describes the administration of this compound mixed into rodent chow for studies involving surgically induced heart failure.

Materials:

-

This compound powder

-

Standard rodent chow

-

Food processor or mixer

-

Male C57BL6/J mice

-

Surgical equipment for TAC procedure

Procedure:

-

Medicated Chow Preparation:

-

The specific concentration of this compound in the chow will depend on the desired daily dose and the average daily food consumption of the mice. This needs to be determined empirically.

-

Thoroughly mix the calculated amount of this compound powder with the powdered or crushed standard rodent chow to ensure a homogenous distribution.

-

The medicated chow can then be provided to the mice as their sole food source.

-

-

Dosing and Study Timeline:

-

Begin feeding the mice with the this compound-containing chow or control chow 48 hours prior to the TAC surgery.[3][4]

-

Perform the TAC surgery to induce cardiac pressure overload.

-

Continue the medicated diet for the duration of the study, which is typically 5 to 6 weeks post-surgery.[3][4]

-

Monitor cardiac function using methods such as echocardiography at specified time points (e.g., 4 weeks post-surgery).[3][4]

-

Visualizations

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-07208254 Oral Gavage Formulation

These application notes provide detailed protocols for the preparation and oral administration of PF-07208254, a selective allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), for preclinical research. The provided methodologies are based on established protocols for in vivo studies in mouse models.

Introduction

This compound is a potent and orally active inhibitor of BDK, a key enzyme regulating the catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs).[1] By inhibiting BDK, this compound enhances the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, leading to increased breakdown of BCAAs and BCKAs.[1] This mechanism of action makes this compound a valuable tool for studying the role of BCAA metabolism in various cardiometabolic diseases, such as heart failure and type 2 diabetes.[1][2][3]

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo parameters of this compound.

| Parameter | Value | Species/Cell Line | Reference |

| BDK IC₅₀ | 110 nM | N/A | [1] |

| BDK Kᵢ | 54 nM | N/A | [1] |

| BDK K₋ | 84 nM | N/A | [1] |

| Cellular IC₅₀ (BCKDH phosphorylation) | 540 nM | Human skeletal muscle cells | [1] |

| Oral Gavage Dose (Mouse) | 30 mg/kg, 90 mg/kg | C57BL6/J diet-induced obesity (HFD) mouse model | [1] |

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 2.5 mg/mL clear solution of this compound suitable for oral gavage in mice.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

-

Mix thoroughly by vortexing until the solution is homogenous.

-

Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

-

Add 450 µL of Saline to the tube to bring the final volume to 1 mL.

-

Vortex the final solution to ensure it is clear and homogenous.

Note: This formulation is intended for research purposes only. For studies involving continuous dosing for more than two weeks, the stability of this formulation should be carefully considered.[1]

In Vivo Oral Gavage Administration in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

-

Prepared this compound formulation (2.5 mg/mL)

-

Appropriate mouse strain (e.g., C57BL6/J on a high-fat diet)[1]

-

Animal scale

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

1 mL syringes

Protocol:

-

Weigh each mouse to determine the correct dosing volume.

-

Calculate the required volume of the 2.5 mg/mL this compound formulation for the desired dose (e.g., 30 mg/kg or 90 mg/kg).[1]

-

Calculation Example for a 25g mouse at 30 mg/kg:

-

Dose (mg) = 30 mg/kg * 0.025 kg = 0.75 mg

-

Volume (mL) = 0.75 mg / 2.5 mg/mL = 0.3 mL

-

-

-

Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with an appropriate oral gavage needle.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-